N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with chlorine atoms, typically using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is particularly noteworthy, as triazoles are known for their biological activity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The triazole ring can bind to metal ions, potentially disrupting metalloproteins or enzymes. The dichlorophenyl group may enhance binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities.
Properties
CAS No. |
573696-14-7 |
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Molecular Formula |
C16H14Cl2N4O2S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-22-15(13-4-3-5-24-13)20-21-16(22)25-9-14(23)19-12-7-10(17)6-11(18)8-12/h3-8H,2,9H2,1H3,(H,19,23) |
InChI Key |
WVCQBPYTXPAHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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